The compound 4-(2-Methoxyphenyl)-4-oxobutyronitrile is a chemical of interest due to its structural similarity to compounds that have demonstrated significant biological activity and potential applications in various fields. Research has been conducted to explore the properties and applications of related compounds, which can provide insights into the potential uses of 4-(2-Methoxyphenyl)-4-oxobutyronitrile.
The study of methyl 4-oxo-4-phenylbut-2-enoate's effect on MRSA indicates that compounds with similar structures could be developed as antibacterial agents targeting the menaquinone biosynthesis pathway. Given the structural similarities, 4-(2-Methoxyphenyl)-4-oxobutyronitrile may also possess antibacterial properties and could potentially be used in the development of new anti-MRSA drugs1.
Another related compound, 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitrile, has been synthesized and characterized for its liquid crystalline behavior. These compounds, with their bent-core structures, exhibit different liquid crystalline phases depending on the alkoxy chain length. Compounds with shorter chains show nematic phases, while those with longer chains display orthorhombic columnar phases. The molecular packing of these compounds involves nonconventional hydrogen bonding, which contributes to their liquid crystalline properties. Additionally, these compounds are luminescent, with good blue emission, making them candidates for optoelectronic applications. The electrochemical study of one such compound revealed a band gap of 1.89 eV, suggesting potential use in electronic devices. The study of these compounds' photophysical properties through DFT calculations supports their application in material science2.
Development of Imaging Agents: The development of radiolabeled 2-methoxyphenyl-containing compounds, such as p-[18F]MPPF [], opens possibilities for using positron emission tomography (PET) to study the distribution and function of specific receptors in the brain. This could provide valuable insights into the mechanisms of neurological and psychiatric disorders and aid in developing and monitoring targeted therapies.
One closely related compound, methyl 4-oxo-4-phenylbut-2-enoate, has been studied for its in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). This compound inhibits MenB, an enzyme in the bacterial menaquinone biosynthesis pathway, by forming an adduct with coenzyme A (CoA). The most potent compound in this class, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, is converted into the CoA adduct within S. aureus cells, which then binds to the S. aureus MenB with a dissociation constant (Kd) of 2 µM. This binding disrupts the MK biosynthesis, which is crucial for bacterial respiration, leading to the antibacterial activity observed. The compound's efficacy was validated in vivo using mouse models of MRSA infection, where it increased survival and reduced bacterial load1.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4